(±)16(17)-Epoxydocosapentaenoic acid, commonly referred to as (±)16(17)-EpDPA, is a bioactive compound derived from the epoxidation of docosahexaenoic acid, an omega-3 fatty acid. This compound has garnered attention due to its potential anti-inflammatory and neuroprotective properties. It is classified as an epoxy fatty acid, which plays a significant role in various biochemical pathways and physiological processes.
(±)16(17)-EpDPA is primarily synthesized from docosahexaenoic acid through enzymatic or chemical methods. It is produced in vivo through the action of cytochrome P450 enzymes, which facilitate the oxidation of polyunsaturated fatty acids. The compound can also be synthesized in the laboratory using specific epoxidation techniques that yield both enantiomers of the molecule .
The compound belongs to a class of metabolites known as oxylipins, which are derived from the oxidation of fatty acids. These metabolites are known for their regulatory roles in inflammation and cellular signaling. (±)16(17)-EpDPA specifically falls under the category of epoxy derivatives of polyunsaturated fatty acids, which are characterized by their unique structural features that include an epoxide ring .
The synthesis of (±)16(17)-EpDPA can be achieved through several methods:
The enzymatic synthesis often involves the use of NADPH as a cofactor, which is crucial for the reduction reactions that accompany the oxidation processes. The reactions are monitored using spectrophotometric methods to ensure complete conversion and to assess yield .
The molecular structure of (±)16(17)-EpDPA features an epoxide group at the 16 and 17 positions of the docosahexaenoic acid backbone. The structural formula can be represented as follows:
This indicates that it contains 22 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms.
(±)16(17)-EpDPA participates in various biochemical reactions:
These reactions are typically facilitated by enzymes such as soluble epoxide hydrolase, which catalyzes the conversion of (±)16(17)-EpDPA into dihydroxydocosapentaenoic acids .
The mechanism by which (±)16(17)-EpDPA exerts its biological effects involves several pathways:
Studies indicate that co-treatment with (±)16(17)-EpDPA enhances neurogenesis and reduces apoptosis in neuronal cultures exposed to inflammatory stimuli .
(±)16(17)-EpDPA has significant applications in scientific research:
(±)16(17)-Epoxy-docosapentaenoic acid [(±)16(17)-EpDPA], also termed (±)16,17-EDP, is a cytochrome P450 (CYP450)-derived epoxy metabolite of the omega-3 polyunsaturated fatty acid (ω-3 PUFA) docosahexaenoic acid (DHA, C22:6). This lipid mediator belongs to the broader class of epoxydocosapentaenoic acids (EpDPAs), which are structural analogs of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) but originate from ω-3 precursors [1] [8]. Unlike classical prostaglandins or leukotrienes produced by cyclooxygenase (COX) or lipoxygenase (LOX) pathways, EpDPAs are generated via epoxidation of specific double bonds in DHA by CYP epoxygenases, predominantly the CYP2C and CYP2J subfamilies [9]. The 16,17-epoxide bond confers unique stereochemical properties and biological stability compared to other epoxide regioisomers.
The significance of (±)16(17)-EpDPA lies in its dual role as a putative endothelium-derived hyperpolarizing factor (EDHF) candidate and a resolvin precursor. EDHFs are crucial non-nitric oxide, non-prostacyclin vasodilators released by vascular endothelial cells in response to agonists like acetylcholine and bradykinin [1] [8]. While (±)14(15)-EET (an arachidonate epoxide) has been extensively studied as an EDHF, (±)16(17)-EpDPA represents the DHA homolog with potentially superior anti-inflammatory properties but reduced EDHF characterization [1]. Its generation occurs in vascular endothelium, liver, and neural tissues, positioning it as a critical node in the ω-3 PUFA inflammation-resolution axis [2] [9].
Property | Value |
---|---|
Systematic Name | (±)16(17)-Epoxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid |
Molecular Formula | C₂₂H₃₂O₃ |
Molecular Weight | 344.49 g/mol |
CAS Registry Number | 155073-46-4 |
Precursor Fatty Acid | Docosahexaenoic acid (DHA) |
Enzymatic Synthesis | CYP2C/CYP2J epoxygenases |
Primary Catabolic Enzyme | Soluble epoxide hydrolase (sEH) |
Hydrolase Product | 16,17-Dihydroxy-docosapentaenoic acid (diHDPA) |
The discovery of epoxy fatty acids as biological mediators dates to the 1980s when arachidonate-derived EETs were identified as vasodilatory compounds. By the 2000s, researchers recognized that ω-3 PUFAs (EPA/DHA) undergo analogous CYP450 metabolism to generate EpETEs (from EPA) and EpDPAs (from DHA) [4] [8]. (±)16(17)-EpDPA specifically emerged as a focus due to its structural kinship with (±)14(15)-EET and its abundance in DHA-rich tissues like brain, retina, and vascular endothelium [5] [7].
Early functional studies revealed epoxy fatty acids generally exert vasodilatory, anti-aggregatory, and anti-inflammatory effects. However, ω-3 epoxides like (±)16(17)-EpDPA exhibit significantly higher potency in suppressing NF-κB-mediated inflammation and reactive oxygen species (ROS) generation compared to ω-6-derived epoxides [9]. This historical shift from ω-6 to ω-3 epoxy fatty acids marked a paradigm change in lipid mediator research, emphasizing the therapeutic potential of marine oil-derived metabolites. Crucially, epoxy fatty acids are rapidly inactivated by soluble epoxide hydrolase (sEH), which hydrolyzes them to less active diols—dihydroxydocosapentaenoic acids (DiHDPAs) in the case of (±)16(17)-EpDPA [2] [9]. This catalytic vulnerability underpins the pharmacological strategy of sEH inhibition to enhance endogenous EpDPA levels.
Despite its biochemical significance, critical knowledge gaps persist regarding (±)16(17)-EpDPA:
Current research objectives prioritize:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0